5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a polycyclic aromatic compound containing a triazole ring fused to a pyrimidine ring. Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Preparation Methods
The synthesis of 5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods. One approach involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TSA), which afford good yields of the desired products . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the triazole and pyrimidine rings.
Scientific Research Applications
5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. It has been investigated for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment due to its ability to selectively target tumor cells . Additionally, this compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It has also been utilized in the synthesis of ruthenium (II)-Hmtpo complexes, dihydroorotate dehydrogenase inhibitors with antimalarial activity, and investigations of pharmacological activity caused by binding to HIV TAR RNA .
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its ability to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle progression. The compound exerts its effects by binding to the active site of CDK2 through essential hydrogen bonding with Leu83, leading to significant alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolo[1,5-a]pyrimidine derivatives, such as 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share structural similarities, including the triazole and pyrimidine rings, but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19N5O/c1-13-8-6-7-11-16(13)24-19(26)17-14(2)23-20-21-12-22-25(20)18(17)15-9-4-3-5-10-15/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |
InChI Key |
YXKKGYDZTIZFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4)C |
Origin of Product |
United States |
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